molecular formula C9H11Cl3Si B083194 Trichloro(3-phenylpropyl)silane CAS No. 13617-40-8

Trichloro(3-phenylpropyl)silane

Cat. No.: B083194
CAS No.: 13617-40-8
M. Wt: 253.6 g/mol
InChI Key: QJOHXSVBLYVERP-UHFFFAOYSA-N
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Safety and Hazards

Trichloro(3-phenylpropyl)silane is classified as dangerous. It can cause severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include wearing protective clothing and eye protection, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Trichloro(3-phenylpropyl)silane is primarily used in the silicon industry as a key intermediate to access various silane coupling agents . Its primary targets are organic and inorganic materials, where it forms a durable bond, providing the resulting compounds or materials with various properties .

Mode of Action

The compound achieves its action through a process known as hydrosilylation, which involves the addition of hydrosilanes to alkenes . This reaction is catalyzed by a Rh(I) catalyst, which enables drastically improved efficiency and selectivity .

Biochemical Pathways

The hydrosilylation reaction is a crucial pathway in the silicon industry. It is employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products . The production of silane coupling agents is another important application of this reaction .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored under inert gas .

Result of Action

The result of this compound’s action is the formation of various organosilicon compounds and silane coupling agents. These agents have the ability to form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to moisture and should be stored in a cool, dark place under inert gas . Additionally, the efficiency and selectivity of the hydrosilylation reaction can be influenced by the type of catalyst used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3-phenylpropyl)silane can be synthesized through the hydrosilylation of allylbenzene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with phenylpropene in the presence of a platinum-based catalyst. The process is optimized to ensure high yield and purity, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3-phenylpropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Trichloro(3-phenylpropyl)silane is unique due to its phenylpropyl group, which provides additional hydrophobicity and steric bulk compared to simpler trichlorosilanes. This makes it particularly useful in applications requiring enhanced surface modification and coupling efficiency .

Properties

IUPAC Name

trichloro(3-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOHXSVBLYVERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498428
Record name Trichloro(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13617-40-8
Record name Trichloro(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(3-phenylpropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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